

Physical and chemical properties of dihydrolanosterol

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Compound of Interest

Compound Name: Dihydrolanosterol

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Dihydrolanosterol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolanosterol, also known as 24,25-**dihydrolanosterol** or lanostenol, is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol and other sterols in mammals. It is structurally similar to lanosterol, differing only by the saturation of the C24-C25 double bond in the side chain. As a substrate for the enzyme sterol 14 α -demethylase (CYP51), **dihydrolanosterol** plays a crucial role in the Kandutsch-Russell pathway of cholesterol synthesis. Understanding the physical and chemical properties of this molecule, along with its biological functions and the experimental methods for its study, is essential for research in lipid metabolism, drug development targeting sterol biosynthesis, and the study of related metabolic disorders. This guide provides an in-depth overview of the core physical and chemical characteristics of **dihydrolanosterol**, detailed experimental protocols for its analysis, and a description of its role in key signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of **dihydrolanosterol** are summarized in the following tables for easy reference and comparison.

Table 1: General and Structural Information

Property	Value
IUPAC Name	(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Synonyms	24,25-Dihydrolanosterol, Lanostenol
Molecular Formula	C ₃₀ H ₅₂ O
CAS Number	79-62-9
Appearance	White to off-white solid

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	428.73 g/mol	[1]
Melting Point	Not explicitly available	
Boiling Point	Not available	
Solubility	Water: Practically insoluble Ethanol: 12.5 mg/mL (29.16 mM; requires sonication and heating to 60°C) DMSO: < 1 mg/mL (insoluble or slightly soluble) DMF: 5 mg/mL (11.66 mM; requires sonication)	[2][3]
Storage Conditions	Solid: 4°C, protect from light Solvent: -80°C for 6 months; -20°C for 1 month (protect from light)	[2]

Table 3: Spectroscopic Data

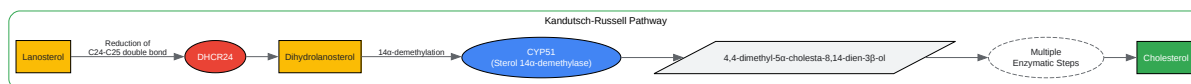
Spectroscopic Technique	Key Data Points
^1H NMR	Predicted spectra are available, but detailed experimental assignments are not readily published. Key signals would include those for the methyl groups, the C3-H proton adjacent to the hydroxyl group, and the aliphatic side chain protons.
^{13}C NMR	Predicted spectra are available. A study on lanosterol derivatives provides a basis for understanding the chemical shifts of the steroid skeleton.
Mass Spectrometry (MS)	In LC-MS analysis with ESI+, a common transition for 24-dihydrolanosterol is m/z 429 \rightarrow 411. GC-MS analysis of the silylated derivative would show a characteristic fragmentation pattern.

Signaling Pathways and Biological Role

Dihydrolanosterol is a central molecule in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway.^[4] This pathway is one of the two main routes for cholesterol synthesis from lanosterol. The key enzymatic step involving **dihydrolanosterol** is its 14α -demethylation, a reaction catalyzed by the cytochrome P450 enzyme, CYP51.^{[5][6][7]} This reaction is essential for the conversion of lanosterol and its derivatives into intermediates that will ultimately become cholesterol.

The accumulation of **dihydrolanosterol** and its precursor, lanosterol, has been observed under certain cellular conditions, such as hypoxia, and in cells with genetic knockouts of enzymes like CYP51A1.^{[2][8]} Such accumulations can have significant effects on cellular processes, including cell proliferation.^[8]

Below is a diagram illustrating the position of **dihydrolanosterol** in the cholesterol biosynthesis pathway and its interaction with CYP51.



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Cholesterol biosynthesis via the Kandutsch-Russell pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of **dihydrolanosterol**. The following sections provide protocols for its isolation, purification, and analysis.

Isolation and Purification from Lanolin

Lanolin (wool wax) is a rich natural source of lanosterol and **dihydrolanosterol**.^[2] A common method for their isolation involves saponification followed by chromatographic separation.

1. Saponification and Extraction:

- A sample of lanolin is saponified by refluxing with a solution of potassium hydroxide in ethanol. This process hydrolyzes the ester linkages, releasing the sterols and fatty alcohols.
- After saponification, the mixture is diluted with water, and the unsaponifiable matter (containing sterols, fatty alcohols, etc.) is extracted with a non-polar solvent such as n-hexane.^[2]
- The organic extract is then washed and dried.

2. Purification by Counter-Current Chromatography (CCC):

- High-performance counter-current chromatography is an effective technique for separating **dihydrolanosterol** from other sterols and impurities in the crude extract.^{[6][8]}

- A suitable biphasic solvent system, such as n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v), is selected based on the partition coefficients of the target compounds.[8]
- The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CCC column.
- A dual-mode elution can be employed, where the column is first eluted with the lower phase as the mobile phase, followed by elution with the upper phase.[8] This allows for the separation and collection of fractions containing high-purity **dihydrolanosterol**, lanosterol, and cholesterol.[8]

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

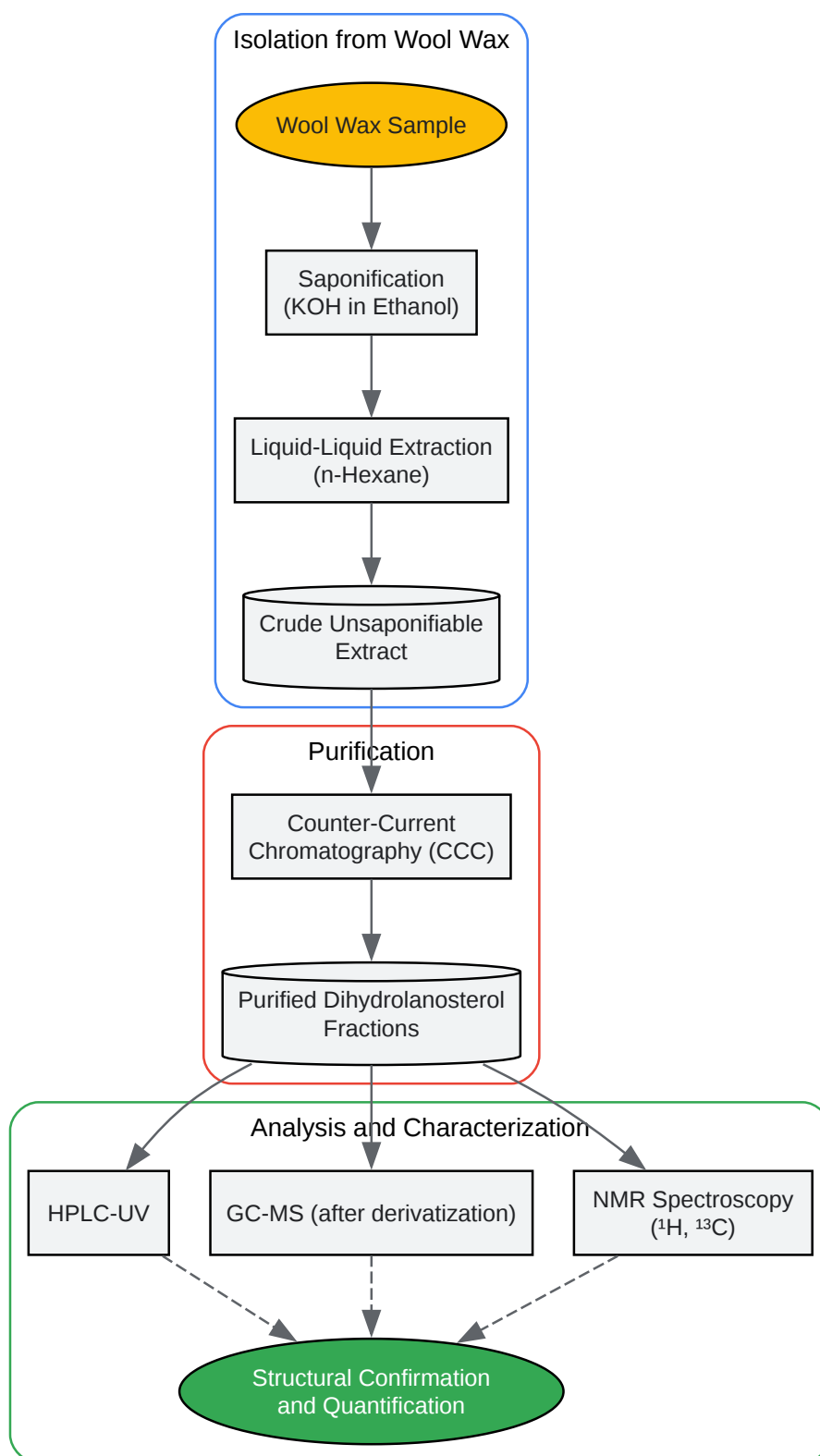
- Column: A reverse-phase C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 3.5 µm), is commonly used.[9]
- Mobile Phase: An isocratic mobile phase of 95% methanol is effective for the separation of **dihydrolanosterol**, lanosterol, and cholesterol.[9]
- Flow Rate: A typical flow rate is 1.0 mL/min.[9]
- Detection: UV detection at 210 nm is suitable for these sterols.[9]
- Injection Volume: 10 µL.[9]
- Column Temperature: 35°C.[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prior to GC-MS analysis, the hydroxyl group of **dihydrolanosterol** must be derivatized, typically by silylation, to increase its volatility. This is often done using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- Column: A capillary column suitable for sterol analysis, such as one with a 5% phenyl polysiloxane stationary phase, is used.

- Carrier Gas: Helium is typically used as the carrier gas.
- Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to around 300°C to elute the sterols.
- Injection: Splitless injection is commonly used for trace analysis.
- Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

The following diagram outlines a typical experimental workflow for the isolation and analysis of **dihydrolanosterol** from a biological matrix like wool wax.



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Workflow for **dihydrolanosterol** isolation and analysis.

Conclusion

Dihydrolanosterol is a sterol of significant biological importance, acting as a key intermediate in cholesterol biosynthesis. Its physical and chemical properties, particularly its solubility and chromatographic behavior, dictate the experimental approaches required for its study. The detailed protocols provided in this guide for isolation, purification, and analysis using techniques such as HPLC and GC-MS offer a robust framework for researchers. Furthermore, understanding its role in the Kandutsch-Russell pathway and its interaction with CYP51 is fundamental for studies in metabolic regulation and the development of therapeutic agents targeting sterol synthesis. This comprehensive guide serves as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

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